N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-Chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6, a 3-chloro-2-methylphenyl group at position 2 (N2), and a 4-methoxyphenyl group at position 4 (N4). The morpholino group enhances solubility and bioavailability, while the chloro and methoxy substituents modulate electronic and steric properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-17(22)4-3-5-18(14)24-20-25-19(23-15-6-8-16(29-2)9-7-15)26-21(27-20)28-10-12-30-13-11-28/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFKFPJPGSZZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The introduction of the chloro, methyl, and methoxy groups is achieved through nucleophilic substitution reactions. For instance, 3-chloro-2-methylaniline and 4-methoxyaniline can be reacted with cyanuric chloride under controlled conditions.
Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential use in developing drugs due to its unique structure and biological activity.
Medicine
Anticancer Research: Investigated for its potential anticancer properties.
Antimicrobial Agents: Studied for its effectiveness against various microbial strains.
Industry
Agriculture: Used in the synthesis of herbicides and pesticides.
Dye Industry: Employed in the production of dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves interaction with specific molecular targets. These include:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: Modulates various cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous triazine derivatives, focusing on substituent effects, synthesis yields, physical properties, and structural features.
Table 1: Comparative Analysis of Triazine Derivatives
Key Observations:
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., nitro in 4b) reduce yields (65%) compared to electron-neutral groups (e.g., chloro in 4f, 62%) . The target compound’s 3-chloro-2-methylphenyl group may similarly lower yields due to steric hindrance.
- Methyl groups (e.g., m-tolyl in 4h) further decrease yields (58%) due to increased steric bulk .
Thermal Stability :
- Chloro-substituted derivatives (e.g., 4f) exhibit higher melting points (140–142°C) compared to nitro- or methyl-substituted analogs, suggesting enhanced crystalline stability .
Electronic and Steric Modulation: The morpholino group at C6 is conserved across analogs, contributing to consistent solubility and hydrogen-bonding capabilities . Methoxy groups (e.g., in 4b, 4f, 4h) enhance resonance stabilization, while chloro groups increase electrophilicity at the triazine core .
Structural Validation :
- X-ray crystallography (e.g., compound) confirms typical bond lengths (C–N: 1.33–1.37 Å) and planar triazine geometry, critical for π-stacking interactions .
Research Findings and Trends
- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with aryl amines under basic conditions (e.g., Na2CO3 in THF) . The target compound likely follows a similar pathway.
- Hydrogen Bonding: The morpholino oxygen and amine groups participate in hydrogen-bonding networks, influencing crystal packing and solubility .
Biological Activity
N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of the morpholino group enhances the solubility and biological activity of the compound. The chloro and methoxy substituents contribute to its unique chemical properties, allowing for diverse interactions with biological targets.
Anticancer Properties
Research indicates that compounds with a triazine core exhibit significant anticancer activity. This compound has been shown to inhibit various cancer cell lines. For instance:
| Cancer Type | GI50 (µM) |
|---|---|
| Leukemia | 1.96 |
| Colon Cancer | 2.60 |
| Central Nervous System (CNS) | 2.72 |
| Melanoma | 1.91 |
| Ovarian Cancer | 4.01 |
| Renal Cancer | 3.03 |
| Prostate Cancer | 4.40 |
| Breast Cancer | 2.04 |
These findings suggest that the compound has a potent inhibitory effect on cell proliferation in various cancer types, making it a candidate for further investigation as a therapeutic agent .
The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets involved in tumorigenesis. Studies have shown that this compound can inhibit enzymes critical to cancer cell survival and proliferation pathways such as the PI3K/Akt signaling pathway .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazine derivatives. Modifications in substituents can significantly affect biological activity:
| Compound | Key Features |
|---|---|
| This compound | Contains morpholino group; enhanced solubility and activity |
| N2-(3-chloro-4-methylphenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Different substituent; varied biological properties |
The presence of the morpholino group is particularly noteworthy as it enhances solubility and facilitates better interaction with biological targets compared to analogs lacking this group .
Case Studies and Research Findings
Recent studies have focused on evaluating the in vitro and in vivo efficacy of this compound:
- In Vitro Studies : Experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines at low micromolar concentrations.
- In Vivo Efficacy : In animal models bearing xenograft tumors, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
